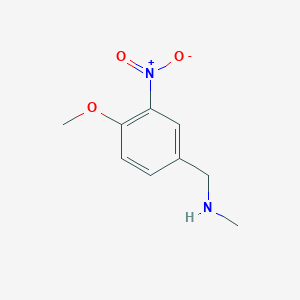

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

Description

1-(4-Methoxy-3-nitrophenyl)-N-methylmethanamine is a substituted methanamine derivative featuring a phenyl ring with a methoxy group at the para position and a nitro group at the meta position.

Propriétés

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGVVFYRRQYFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Methoxy-3-nitrophenyl)-N-methylmethanamine, a compound with notable structural characteristics, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 732976-89-5

This compound exhibits biological activity primarily through its interaction with various biological targets. The nitrophenyl moiety is believed to play a crucial role in its mechanism of action, potentially involving:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking natural substrates, leading to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.

Pharmacological Activities

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial effects against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions such as arthritis.

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

In a study conducted by researchers examining the antimicrobial properties of various compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Investigation into Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of this compound using a murine model of induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with this compound, highlighting its potential utility in managing inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-N-methylmethanamine and 1-(4-Chlorophenyl)-N-methylmethanamine

- Structural Differences : Fluorine or chlorine substituents at the para position instead of methoxy and nitro groups.

- Synthesis : Synthesized via nucleophilic displacement of chlorinated intermediates with N-methylmethanamine derivatives under basic conditions (K₂CO₃/DMF) .

- Applications: These compounds are intermediates in antitubercular pyrimidine carboxamides (e.g., compound 27 and 28 in and ).

Carbazole Derivatives (PK083, PK9320, PK9323)

Pharmacological Profiles of N-Methylmethanamine Derivatives

Benzoctamine and Maprotiline

- Structural Differences : Tetracyclic anthracene cores instead of substituted phenyl rings.

- Applications : Benzoctamine (anxiolytic) and maprotiline (antidepressant) highlight how the N-methylmethanamine group can be integrated into diverse scaffolds for CNS-targeted activity .

- Mechanism: Unlike the target compound, these drugs modulate norepinephrine pathways rather than antitubercular or anticancer activity .

Nitro- and Methoxy-Substituted Analogs

N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine

- Structural Differences : Nitro group at the meta position and a methoxybenzyl group.

- Synthesis : Prepared via amination of nitrobenzyl intermediates, similar to methods in and .

1-(2,3-Dimethoxyphenyl)-N-[(4-nitrophenyl)methyl]methanamine

Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.